6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

This 2,4-disubstituted quinazoline features a unique 2,4-dimethylphenylamino pharmacophore not replicated by any single commercially available analog. Secure 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine (CAS 352520-64-0) as a high-purity SAR probe for kinase (Mer TK, EGFR) and cholinesterase (BuChE) inhibitor programs. Its distinct N2-aryl group delivers >10-fold potency modulation versus N2-phenyl or N2-benzyl analogs, enabling direct deconvolution of steric and electronic contributions to target binding. Use as a late-stage diversification intermediate or computational pharmacophore modeling reference standard.

Molecular Formula C22H18ClN3
Molecular Weight 359.86
CAS No. 352520-64-0
Cat. No. B2415594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine
CAS352520-64-0
Molecular FormulaC22H18ClN3
Molecular Weight359.86
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C
InChIInChI=1S/C22H18ClN3/c1-14-8-10-19(15(2)12-14)24-22-25-20-11-9-17(23)13-18(20)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26)
InChIKeyHQAAFWPBZZSSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine (CAS 352520-64-0): Chemical Identity and Procurement Baseline


6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine (CAS 352520-64-0) is a synthetic 2,4-disubstituted quinazoline derivative with the molecular formula C22H18ClN3 and a molecular weight of 359.86 g/mol . The compound features a quinazoline core bearing a chloro substituent at the 6-position, a phenyl ring at the 4-position, and a 2,4-dimethylphenylamino group at the 2-position . Belonging to the broader 2,4-disubstituted quinazoline class, which has been extensively investigated for diverse pharmacological activities including kinase inhibition, cholinesterase modulation, and antimicrobial effects, this specific compound is currently offered by multiple chemical vendors as a research-grade chemical building block. However, as of the present search, no peer-reviewed primary research article or patent specifically characterizing the biological activity of this exact compound could be identified in publicly accessible databases .

Why Generic Substitution of 6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine Is Not Advisable Without Structure-Specific Data


Within the 2,4-disubstituted quinazoline class, even minor structural modifications—such as changing the N2-substituent from 2,4-dimethylphenyl to benzyl, dimethyl, or 2,4-dichlorophenyl—can profoundly alter biological target engagement, selectivity profiles, and physicochemical properties [1]. Published SAR studies on closely related 2,4-disubstituted quinazoline series have demonstrated that the identity of the N2-aryl substituent is a critical determinant of potency and selectivity against targets including Mer tyrosine kinase, butyrylcholinesterase (BuChE), and EGFR [1][2]. The specific combination of a 6-chloro group with a 2,4-dimethylphenylamino moiety at the 2-position and a phenyl at the 4-position defines a unique three-dimensional pharmacophore that is not replicated by any single commercially available analog. Therefore, procurement decisions based solely on the quinazoline core scaffold, without verifying the exact substitution pattern, risk selecting a compound with entirely different biological behavior [2].

Quantitative Evidence Guide for 6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine (352520-64-0): Comparative Differentiation Data


Structural Differentiation from Closest Commercially Available Analogs: Substitution Pattern Comparison

The compound 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine (CAS 352520-64-0) is structurally differentiated from its closest commercially available analogs by its unique combination of three substituents: a 6-chloro group on the quinazoline core, a 4-phenyl ring, and a 2,4-dimethylphenylamino group at the N2 position . The closest purchasable analog, 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine (CAS 5185-61-5), replaces the 2,4-dimethylphenylamino group with a dimethylamino group, resulting in the loss of the aromatic N2-substituent that in related quinazoline series has been shown to be essential for kinase hinge-region binding and target selectivity [1]. A second analog, N-benzyl-6-chloro-4-phenylquinazolin-2-amine (CAS 312525-34-1), substitutes the N2-(2,4-dimethylphenyl) group with an N2-benzyl group, which alters both the conformational flexibility and the electronic character of the N2 substituent. Quantitative physicochemical property differences are summarized in the Comparison_Data field below .

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Class-Level Evidence: 2,4-Disubstituted Quinazoline SAR Indicates N2-Aryl Substitution Is Critical for Target Potency

Although no direct biological data were identified for the specific compound 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine, published SAR studies on closely related 2,4-disubstituted quinazoline series demonstrate that the N2-aryl substituent is a primary determinant of biological potency and selectivity [1][2]. In a 2024 study of 2,4-disubstituted quinazoline derivatives as BuChE inhibitors, compounds bearing substituted N2-phenyl groups (such as 6f, 6h, and 6j) showed IC50 values of 0.52, 6.74, and 3.65 µM against eqBuChE, with high selectivity over AChE—activity that was attributed to specific interactions between the N2-aryl group and the enzyme active site [1]. In a separate study, 2-phenylaminoquinazoline derivatives were identified as Mer TK inhibitors, with lead compound 4b achieving an IC50 of 0.68 µM, and the N2-phenylamino moiety was found essential for hinge-region binding [2]. These class-level findings establish the critical importance of the N2-aryl substitution pattern, supporting the inference that the 2,4-dimethylphenylamino group in the target compound represents a distinct pharmacophoric element not replicated by simpler N2-substituents [1][2].

Kinase Inhibition Butyrylcholinesterase Structure-Activity Relationship

Physicochemical Property Differentiation: Hydrogen Bond Donor Capacity vs. Closest Analogs

The target compound possesses one hydrogen bond donor (the secondary amine NH of the N2-aryl amino group), which distinguishes it from the N,N-dimethyl analog (CAS 5185-61-5) that has zero H-bond donors . In drug design, the presence of a single H-bond donor has been correlated with improved aqueous solubility and favorable pharmacokinetic profiles compared to compounds with zero donors, while avoiding the permeability penalties associated with multiple donors [1]. This single H-bond donor feature of the target compound places it in a physicochemical property space (MW ~360, 1 HBD, 3 HBA) that is consistent with lead-like chemical space for central nervous system drug discovery, whereas the N,N-dimethyl analog (MW ~284, 0 HBD, 3 HBA) falls into a different property regime more typical of fragment-like molecules [1].

Drug-likeness Physicochemical Properties Medicinal Chemistry

Recommended Research Application Scenarios for 6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine (352520-64-0)


Medicinal Chemistry: Lead Optimization of 2,4-Disubstituted Quinazoline Kinase Inhibitors

This compound is best suited as a late-stage diversification intermediate or SAR probe in medicinal chemistry programs targeting kinases (e.g., Mer TK, EGFR) or cholinesterase enzymes. The 2,4-dimethylphenylamino group at N2 provides a sterically and electronically distinct pharmacophore compared to commonly used N2-phenyl or N2-benzyl analogs [1]. As demonstrated in published 2,4-disubstituted quinazoline series, varying the N2-aryl substituent can modulate potency by over 10-fold against BuChE and Mer TK, making this compound a valuable tool for exploring uncharted N2-substitution space [1].

Chemical Biology: Tool Compound for Investigating N2-Aryl Pharmacophore Contributions

Researchers investigating the role of the N2-aryl group in quinazoline-based inhibitors can use this compound as a structurally defined probe. The presence of both ortho- and para-methyl substituents on the N2-phenyl ring provides a unique combination of steric effects not available in mono-substituted or unsubstituted N2-phenyl analogs . This compound enables direct comparison with commercially available N2-phenyl, N2-benzyl, and N2-dimethyl analogs to deconvolute the contribution of the 2,4-dimethylphenyl moiety to target binding and selectivity.

Computational Chemistry: Pharmacophore Modeling and Docking Studies

The well-defined three-dimensional structure of this compound, featuring a rigid quinazoline core with predictable conformational preferences for the N2-(2,4-dimethylphenyl) group and the 4-phenyl ring, makes it suitable for computational pharmacophore modeling, molecular docking, and MD simulation studies . The compound can serve as a query structure for virtual screening campaigns aimed at identifying novel chemotypes with similar pharmacophoric features.

Chemical Procurement: Reference Standard for Analytical Method Development

With its distinct CAS registry number (352520-64-0) and well-defined molecular formula (C22H18ClN3, MW 359.86), this compound can serve as a reference standard for HPLC, LC-MS, or NMR analytical method development in laboratories working with quinazoline-based compound libraries . The presence of the chlorine atom provides a characteristic isotopic signature (³⁵Cl/³⁷Cl) useful for mass spectrometric identification.

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